Hexyl 8-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 8-methyl-2-phenylquinoline-4-carboxylic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide . The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or ethanol to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Hexyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Hexyl 8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of hexyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Hexyl 8-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Methyl 2-phenylquinoline-4-carboxylate: Similar in structure but with a methyl ester group instead of a hexyl ester.
Phenyl 8-methyl-2-phenylquinoline-4-carboxylate: Another derivative with a phenyl ester group.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C23H25NO2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
hexyl 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H25NO2/c1-3-4-5-9-15-26-23(25)20-16-21(18-12-7-6-8-13-18)24-22-17(2)11-10-14-19(20)22/h6-8,10-14,16H,3-5,9,15H2,1-2H3 |
InChI Key |
MDAYHBDVFPWQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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